molecular formula C19H17N3O5S2 B466429 N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide CAS No. 433312-50-6

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B466429
CAS No.: 433312-50-6
M. Wt: 431.5g/mol
InChI Key: MBZCBKBPPISJLQ-UHFFFAOYSA-N
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Description

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative known for its diverse applications in scientific research and industry. This compound features a benzamide core with two sulfamoylphenyl groups, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide typically involves the reaction of 4-aminobenzenesulfonamide with benzoic acid derivatives. The process often employs peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like ethanol at room temperature, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as using eco-friendly solvents and minimizing waste, are often applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can disrupt various biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide stands out due to its dual sulfamoylphenyl groups, which enhance its ability to interact with multiple molecular targets. This unique structure makes it a versatile compound in various research fields, from chemistry to medicine .

Biological Activity

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential as an enzyme inhibitor, particularly in the context of antibacterial and antiviral therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

C19H20N2O4S2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}_2

Structural Characteristics

  • Sulfonamide Groups : The presence of sulfonamide groups is critical for the compound's biological activity, allowing it to mimic natural substrates and inhibit enzyme activity.
  • Amide Linkage : The benzamide structure contributes to the compound's stability and interaction with biological targets.

This compound exerts its biological effects primarily through enzyme inhibition. The mechanism involves:

  • Enzyme Inhibition : The sulfonamide moieties competitively inhibit enzymes by mimicking their natural substrates. This action can disrupt various biochemical pathways essential for cellular function.
  • Target Interactions : The compound has been shown to interact with several molecular targets, including carbonic anhydrase and proteases, which are involved in critical physiological processes.
MechanismDescription
Enzyme InhibitionCompetes with natural substrates to inhibit enzyme activity
Target InteractionBinds to specific enzymes affecting metabolic pathways
Disruption of PathwaysAlters cellular functions leading to therapeutic effects

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. Studies have shown it to be effective against various bacterial strains, including those resistant to conventional antibiotics.

Antiviral Potential

The compound is also being investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through similar mechanisms of enzyme inhibition.

Case Study: Inhibition of Carbonic Anhydrase

A notable study explored the compound's ability to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body. The findings indicated that the compound effectively reduced enzyme activity, suggesting potential applications in treating conditions like glaucoma and metabolic disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntibacterialEffective against multiple resistant bacterial strains
AntiviralInhibits viral replication in vitro
Enzyme InhibitionSignificant inhibition of carbonic anhydrase activity

Research Findings

Diverse studies have focused on the biological activity of this compound:

  • Antibacterial Studies : A series of tests demonstrated that the compound inhibits growth in Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antibacterial potential.
  • Enzyme Kinetics : Kinetic studies revealed that the compound acts as a competitive inhibitor, providing insights into its dosage and efficacy in therapeutic applications.
  • Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between the compound and target enzymes, supporting experimental findings.

Properties

IUPAC Name

N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c20-28(24,25)17-10-8-16(9-11-17)22-29(26,27)18-12-6-15(7-13-18)21-19(23)14-4-2-1-3-5-14/h1-13,22H,(H,21,23)(H2,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZCBKBPPISJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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